molecular formula C18H15N3O4S B5186794 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B5186794
M. Wt: 369.4 g/mol
InChI Key: AMNRPOKASIOSBU-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound with a molecular formula of C18H15N3O4S. This compound is notable for its unique structure, which includes a thiazole ring, a methoxybenzyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxybenzyl group is then introduced via a nucleophilic substitution reaction. Finally, the nitrobenzamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring and methoxybenzyl group may also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide
  • N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
  • N-(5-(4-methoxybenzyl)-1,3-thiazol-2-yl)-2-phenylacetamide

Uniqueness

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-15-8-2-12(3-9-15)10-16-11-19-18(26-16)20-17(22)13-4-6-14(7-5-13)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNRPOKASIOSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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